molecular formula C12H16O3 B14617083 (2R)-2-Phenoxyhexanoic acid CAS No. 60210-85-7

(2R)-2-Phenoxyhexanoic acid

Cat. No.: B14617083
CAS No.: 60210-85-7
M. Wt: 208.25 g/mol
InChI Key: FZEQPRGPLDVEOE-LLVKDONJSA-N
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Description

(2R)-2-Phenoxyhexanoic acid is an organic compound characterized by the presence of a phenoxy group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Phenoxyhexanoic acid typically involves the reaction of phenol with hexanoic acid derivatives under specific conditionsThe reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Phenoxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-Phenoxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction mechanisms and metabolic processes that are influenced by the presence of the phenoxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

CAS No.

60210-85-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-2-phenoxyhexanoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)/t11-/m1/s1

InChI Key

FZEQPRGPLDVEOE-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C(=O)O)OC1=CC=CC=C1

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

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